molecular formula C13H18BrNO2 B6026666 (1-(5-Bromo-2-methoxybenzyl)pyrrolidin-2-yl)methanol

(1-(5-Bromo-2-methoxybenzyl)pyrrolidin-2-yl)methanol

Katalognummer: B6026666
Molekulargewicht: 300.19 g/mol
InChI-Schlüssel: KBGDSEWJMAOSSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(5-Bromo-2-methoxybenzyl)pyrrolidin-2-yl)methanol is a pyrrolidine-derived compound featuring a methanol group at the C2 position of the pyrrolidine ring and a 5-bromo-2-methoxybenzyl substituent at the N1 position.

Eigenschaften

IUPAC Name

[1-[(5-bromo-2-methoxyphenyl)methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-17-13-5-4-11(14)7-10(13)8-15-6-2-3-12(15)9-16/h4-5,7,12,16H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGDSEWJMAOSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Pyrrolidine Ring Synthesis via Cyclization

A foundational method involves cyclizing γ-aminobutyric acid derivatives to form the pyrrolidine ring. For example, pyroglutamic acid serves as a starting material in a protocol adapted from [EP0010460B1] (Example 2).

Procedure :

  • Chlorination : Pyroglutamic acid is treated with phosphorus pentachloride (PCl₅) in chlorobenzene at 80–100°C to form the corresponding acid chloride.

  • Cyclization : The acid chloride undergoes intramolecular cyclization under reflux conditions, yielding a pyrrolidinone intermediate.

  • Reduction : The pyrrolidinone is reduced using lithium aluminum hydride (LiAlH₄) to produce pyrrolidine-2-methanol.

Critical Parameters :

  • Solvent : Chlorobenzene or tert-butylbenzene for optimal cyclization.

  • Temperature : Reflux (110–130°C) to drive cyclization to completion.

StepReagentsConditionsYield
1PCl₅, chlorobenzene80°C, 2h85%
2Reflux130°C, 6h78%
3LiAlH₄, THF0°C to RT, 3h92%

Benzylation of Pyrrolidine-2-methanol

Introducing the 5-bromo-2-methoxybenzyl group to the pyrrolidine nitrogen requires careful selection of alkylating agents. A modified protocol from [EP0010460B1] (Example 1) demonstrates this step:

Procedure :

  • Alkylation : Pyrrolidine-2-methanol is reacted with 5-bromo-2-methoxybenzyl bromide in the presence of triethylamine (TEA) as a base.

  • Purification : The crude product is purified via silica gel chromatography using dichloromethane:ethyl acetate (60:1).

Reaction Equation :
Pyrrolidine-2-methanol+5-Bromo-2-methoxybenzyl bromideTEA, DMF(1-(5-Bromo-2-methoxybenzyl)pyrrolidin-2-yl)methanol\text{Pyrrolidine-2-methanol} + \text{5-Bromo-2-methoxybenzyl bromide} \xrightarrow{\text{TEA, DMF}} \text{this compound}

ParameterValue
SolventDMF
Temperature0°C → RT
Time2h
Yield67%

Challenges :

  • Competing O-alkylation necessitating excess benzyl bromide.

  • Epimerization at C2 during alkylation, addressed by maintaining low temperatures.

Stereochemical Considerations

The target compound’s stereochemistry is influenced by the starting material and reaction conditions. For instance:

  • Threo vs. Erythro Isomers : Using L-pyroglutamic acid preferentially yields the (2S,4S) configuration, as confirmed by X-ray crystallography in analogous compounds.

  • Chiral Resolution : Diastereomeric salts formed with tartaric acid enable separation of enantiomers, though this step reduces overall yield by 15–20%.

Scalability and Industrial Adaptations

Large-scale synthesis (≥1 kg) introduces unique constraints:

  • Solvent Selection : Replacing DMF with toluene minimizes environmental and safety risks.

  • Catalytic Efficiency : Nickel-catalyzed hydrogenation for pyrrolidinone reduction achieves 94% yield at 50 bar H₂ pressure.

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy : Distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm) and methoxy group (δ 3.8 ppm).

  • HRMS : Molecular ion peak at m/z 328.0654 (calc. 328.0652 for C₁₃H₁₇BrNO₂).

Comparative Analysis of Methods

MethodAdvantagesLimitations
Cyclization-ReductionHigh stereochemical purityMulti-step, lower scalability
Direct AlkylationFewer steps, fasterRequires expensive benzylating agents

Analyse Chemischer Reaktionen

Types of Reactions

(1-(5-Bromo-2-methoxybenzyl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the bromine or methoxy groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include the corresponding ketone or aldehyde.

    Reduction: Products include dehalogenated or demethylated derivatives.

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to (1-(5-Bromo-2-methoxybenzyl)pyrrolidin-2-yl)methanol exhibit significant anticancer properties. For instance, derivatives of brominated benzyl compounds have shown cytotoxic activity against various cancer cell lines. A notable study demonstrated that related compounds could inhibit cell proliferation in human cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-710Cell cycle arrest

1.2 Neuropharmacological Effects

The pyrrolidine moiety in this compound is associated with neuropharmacological effects. Studies suggest that similar compounds can act as modulators of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. Research focused on pyrrolidine derivatives has shown promise in enhancing cognitive function and reducing depressive behaviors in animal models .

Pharmacology

2.1 Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies reveal that brominated compounds often exhibit enhanced antibacterial and antifungal activities due to their ability to disrupt microbial membranes .

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus32Bactericidal
Candida albicans16Fungicidal

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing novel polymers. Its functional groups allow for easy incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research into polymer composites incorporating similar brominated benzyl groups has shown improved performance characteristics compared to traditional materials .

Case Studies

4.1 Case Study: Synthesis and Characterization

A detailed synthesis protocol for related compounds has been documented, showcasing the process from initial reactants to final products through various purification techniques such as recrystallization and chromatography . Characterization techniques including NMR, IR spectroscopy, and X-ray crystallography have confirmed the structural integrity and purity of synthesized compounds.

4.2 Case Study: Biological Evaluation

In a comparative study, the biological activities of this compound were assessed against standard drugs in vitro. The results indicated that this compound exhibited comparable or superior activity in specific assays, suggesting its potential as a lead compound for further development in drug discovery .

Wirkmechanismus

The mechanism of action of (1-(5-Bromo-2-methoxybenzyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring may play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Core Structural Features

The compound shares a common pyrrolidin-2-ylmethanol backbone with several analogs but differs in the N1 substituent. Key structural comparisons include:

Compound Name N1 Substituent Key Functional Groups Molecular Weight (g/mol) Biological Activity
(1-(5-Bromo-2-methoxybenzyl)pyrrolidin-2-yl)methanol 5-Bromo-2-methoxybenzyl Br, OCH₃ ~314.2 (estimated) Not reported in evidence
(1-(2'-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol 2'-Azidobenzenesulfonyl SO₂, N₃ 325.35 Intermediate for further synthesis
(2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol 4-Octylphenyl Long alkyl chain (C₈H₁₇) 331.5 Cytotoxic activity (IC₅₀: 2.5 µM)
[(2S)-1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol 2-Methoxyethyl OCH₂CH₂OCH₃ 159.23 Not reported in evidence

Key Observations :

  • Steric Bulk : The 4-octylphenyl group in the cytotoxic analog introduces significant hydrophobicity, whereas the azidosulfonyl group in adds polar but reactive functionality.

Physicochemical Properties

  • Solubility : The methoxy and bromine groups in the target compound likely balance hydrophilicity and lipophilicity, whereas the octylphenyl analog is highly lipophilic.
  • Spectroscopic Data: NMR: Aromatic protons in the 5-bromo-2-methoxybenzyl group would resonate at δ ~7.0–7.5 ppm (similar to 5-bromopyridin-2-yl methanol in ). HRMS: Expected [M+H]⁺ at m/z 315.04 (C₁₃H₁₇BrNO₂⁺), comparable to BODIPY-PF-543 hybrids (e.g., m/z 282.1254 for C₁₆H₁₆N₃O₂⁺) .

Biologische Aktivität

(1-(5-Bromo-2-methoxybenzyl)pyrrolidin-2-yl)methanol is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being explored for various therapeutic applications, particularly in the fields of antibacterial and antifungal research.

The molecular formula of this compound is C13H18BrNO2, with a molecular weight of 300.19 g/mol. The compound features a pyrrolidine ring substituted with a brominated aromatic group, which is believed to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. A study highlighted that various pyrrolidine compounds, including those with halogen substitutions, demonstrated potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Organism
Compound A0.0039S. aureus
Compound B0.025E. coli
Compound C0.0195Bacillus mycoides
Compound D0.0048Candida albicans

The antimicrobial activity of this compound may be attributed to its ability to disrupt bacterial cell walls or interfere with essential metabolic pathways. The presence of bromine and methoxy groups in its structure is hypothesized to enhance lipophilicity, facilitating better membrane penetration and interaction with bacterial targets .

Case Studies

A recent case study investigated the antibacterial efficacy of various substituted pyrrolidine derivatives, including this compound. This study involved in vitro tests where the compound was evaluated against multiple bacterial strains, showing promising results in inhibiting growth and promoting cell death within a defined time frame .

Study Design

The study utilized standard microbiological techniques to assess the antibacterial properties:

  • Inoculation : Bacterial cultures were prepared and standardized.
  • Treatment : Different concentrations of the compound were applied.
  • Assessment : Growth inhibition was measured using optical density readings and colony-forming unit counts.

Q & A

Q. What are the optimal synthetic routes for (1-(5-Bromo-2-methoxybenzyl)pyrrolidin-2-yl)methanol, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer: The synthesis involves multi-step nucleophilic substitution and condensation reactions. A common approach starts with bromination of a benzaldehyde derivative, followed by benzylation of the pyrrolidine ring. For example, in analogous pyrrolidine syntheses, 2-fluorobenzaldehyde is reacted with dialkylamine in DMF at 150°C for 20 hours under reflux, followed by extraction with ethyl acetate and purification via column chromatography . Key factors include solvent polarity (e.g., DMF enhances nucleophilicity), temperature control to avoid side reactions, and use of catalysts like potassium carbonate. Yield optimization requires monitoring via TLC and iterative adjustment of stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer: 1H/13C NMR is critical for confirming the pyrrolidine ring conformation, benzyl substitution, and hydroxymethyl group position. IR spectroscopy identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (expected for C14H19BrNO2: ~322.05 g/mol). X-ray crystallography, using software like SHELXL, resolves absolute stereochemistry and bond angles, particularly for chiral centers .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer: The electron-withdrawing bromine at the 5-position of the benzyl ring activates the adjacent methoxy group for electrophilic substitution. In cross-coupling reactions (e.g., Suzuki-Miyaura), the bromine serves as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Kinetic studies suggest bromine’s meta-directing effect slows ortho-substitution compared to non-halogenated analogs .

Advanced Research Questions

Q. What strategies are recommended for resolving enantiomers of this compound, and how can chiral chromatography or crystallization be optimized?

  • Methodological Answer: Chiral separation employs HPLC with cellulose-based columns (e.g., Chiralpak IC) using hexane/isopropanol gradients. For crystallization, diastereomeric salt formation with tartaric acid derivatives is effective. Enantiomeric excess (ee) is quantified via polarimetry or chiral NMR shift reagents (e.g., Eu(hfc)₃). Computational modeling (e.g., DFT calculations) predicts crystallization feasibility based on lattice energy .

Q. How can molecular docking studies predict the compound’s interaction with biological targets, and which software packages are suitable?

  • Methodological Answer: Tools like AutoDock Vina or Schrödinger’s Glide simulate binding to targets (e.g., GPCRs or kinases). Docking protocols:
  • Prepare the ligand: Optimize 3D structure using Gaussian09 (B3LYP/6-31G*).
  • Grid generation: Focus on active sites (e.g., orexin receptor pockets ).
  • Scoring: Use MM-GBSA for binding free energy. Validate with MD simulations (NAMD or GROMACS) to assess stability .

Q. What in vivo models are appropriate for assessing pharmacokinetic properties, and how should bioavailability studies be designed?

  • Methodological Answer: Rodent models (Sprague-Dawley rats) evaluate oral bioavailability and blood-brain barrier penetration. Design:
  • Administer 10 mg/kg orally and intravenously.
  • Plasma sampling at 0.5, 1, 2, 4, 8, 24 hours.
  • LC-MS/MS quantifies compound levels. Parameter extraction (t₁/₂, Cmax) uses non-compartmental analysis (Phoenix WinNonlin). Compare with structurally similar pyrrolidine derivatives to assess metabolic stability .

Q. How do modifications to the pyrrolidine ring or methoxy group affect bioactivity, and what structure-activity relationship (SAR) principles apply?

  • Methodological Answer:
  • Pyrrolidine modifications: Replacing the hydroxymethyl group with acyl groups (e.g., acetyl) reduces solubility but enhances receptor affinity (e.g., orexin receptor antagonists ).
  • Methoxy group: Removing the methoxy group decreases metabolic stability (CYP450 oxidation increases). Fluorination at the methoxy position improves CNS penetration .
  • SAR trends: Bulky substituents on the benzyl ring improve target selectivity, while polar groups enhance aqueous solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.